6-(Trifluoromethoxy)indoline
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Overview
Description
6-(Trifluoromethoxy)indoline is a chemical compound with the molecular formula C9H8F3NO. It is a derivative of indoline, where a trifluoromethoxy group is attached to the sixth position of the indoline ring.
Scientific Research Applications
6-(Trifluoromethoxy)indoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with unique properties.
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria .
Mode of Action
Indole derivatives are known to interact with various biological targets and can influence numerous cellular processes .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They can maintain intestinal homeostasis and impact liver metabolism and the immune response .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a cyp1a2 inhibitor . Its lipophilicity, as indicated by its Log Po/w values, suggests it may have good bioavailability .
Result of Action
Some halogenated indoles have been found to eradicate bacterial persister cells and biofilms, suggesting potential antimicrobial activity .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the activity of indole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethoxy)indoline typically involves the introduction of the trifluoromethoxy group into the indoline structure. One common method is the reaction of N-acylindole with trifluoromethyl hypofluorite in a solvent like CF3Cl at low temperatures (around -78°C). This reaction yields a mixture of fluorinated indoline derivatives, which can be further purified .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethoxy)indoline can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indoline derivatives .
Comparison with Similar Compounds
Indoline: The parent compound without the trifluoromethoxy group.
Fluorinated Indoles: Compounds with fluorine atoms attached to the indole ring.
Trifluoromethylated Indoles: Indoles with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness: 6-(Trifluoromethoxy)indoline is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it valuable for various applications .
Properties
IUPAC Name |
6-(trifluoromethoxy)-2,3-dihydro-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)14-7-2-1-6-3-4-13-8(6)5-7/h1-2,5,13H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFUAUSGMISVFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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